molecular formula C4H10Cl2N4S B1145977 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine CAS No. 1227465-61-3

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1145977
CAS RN: 1227465-61-3
M. Wt: 217.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine derivatives and related compounds often involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of catalysts such as manganese(II) nitrate or ultrasound-assisted methods for enhanced efficiency. These processes result in the formation of thiadiazole rings through the loss of water or hydrogen sulfide, depending on the starting materials and conditions (Dani et al., 2013); (Erdogan, 2018).

Molecular Structure Analysis

The molecular structure of thiadiazol derivatives, including 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and crystallization behavior. Single-crystal X-ray diffraction and Density Functional Theory (DFT) studies reveal that these compounds often crystallize in monoclinic systems and their molecular geometries are optimized to show stability indicated by negative HOMO and LUMO energy values (Dani et al., 2013).

Chemical Reactions and Properties

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including acylation, alkylation, and cyclization, depending on the functional groups present and the reaction conditions. These reactions are crucial for synthesizing derivatives with potential biological activity or for further chemical modifications (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for applications in material science (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine, including its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are determined by its functional groups and molecular structure. Studies involving quantum chemical calculations and experimental observations help elucidate these properties, guiding the synthesis of novel compounds with desired functionalities (Kerru et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Ultrasound-Assisted Synthesis A study by Erdogan (2018) introduced efficient methods for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol and derivatives, including 5-(benzylthio)-1,3,4-thiadiazol-2-amine, using ultrasound. This method proved to enhance reaction efficiency compared to conventional techniques. Density Functional Theory (DFT) calculations were employed to investigate the chemical species involved, aligning experimental data with computational results to identify the best computational technique for simulating the investigated molecules (Erdogan, 2018).

One-Pot Synthesis Approach Kokovina et al. (2021) developed a novel synthesis method for 1,3,4-thiadiazol-2-amine derivatives via a one-pot reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives. This approach led to the efficient formation of corresponding 2-amino-1,3,4-thiadiazoles, showcasing a versatile method for synthesizing these derivatives (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Biological Applications and Structural Analysis

Antiproliferative and Antimicrobial Properties Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. Notably, some compounds exhibited significant DNA protective ability and antimicrobial activity against specific strains, with potential implications for chemotherapy and efficient therapy strategies (Gür et al., 2020).

DNA Interactions Shivakumara and Krishna (2021) synthesized and characterized 5-[substituted]-1, 3, 4-thiadiazol-2-amines, exploring their DNA binding interactions. The study revealed that these compounds bind avidly to DNA via groove binding mode, offering insights into their potential therapeutic applications (Shivakumara & Krishna, 2021).

properties

IUPAC Name

5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2(5)3-7-8-4(6)9-3/h2H,5H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLRMMVNXHIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine

CAS RN

1227465-61-3
Record name 5-Amino-α-methyl-1,3,4-thiadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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